molecular formula C7H5BF4O3 B3060283 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid CAS No. 2096339-99-8

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid

Cat. No.: B3060283
CAS No.: 2096339-99-8
M. Wt: 223.92
InChI Key: WAKPESZATTZWEQ-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid (CAS No. referenced in ) is a multifunctional arylboronic acid derivative characterized by three distinct substituents:

  • Fluoro at position 2 (ortho to boron),
  • Hydroxy at position 5 (para to boron),
  • Trifluoromethyl (CF₃) at position 3 (meta to boron).

This compound’s unique substitution pattern confers enhanced Lewis acidity due to electron-withdrawing groups (EWGs) like CF₃ and fluorine, which stabilize the boronate anion.

Properties

IUPAC Name

[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF4O3/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,13-15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAKPESZATTZWEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1F)C(F)(F)F)O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801175145
Record name Boronic acid, B-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2096339-99-8
Record name Boronic acid, B-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096339-99-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[2-fluoro-5-hydroxy-3-(trifluoromethyl)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801175145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The Miyaura borylation reaction is widely employed for arylboronic acid synthesis. For this compound, the protocol involves:

Starting material : 2-Fluoro-5-hydroxy-3-(trifluoromethyl)iodobenzene
Reagents :

  • Bis(pinacolato)diboron (B₂pin₂, 1.1 eq)
  • Pd(dppf)Cl₂ (5 mol%)
  • KOAc (3 eq) in anhydrous DMF

Procedure :

  • Charge reagents under nitrogen and heat at 80°C for 12 hr.
  • Quench with 0.1 M HCl, extract with ethyl acetate.
  • Purify via silica chromatography (hexane:EtOAc 4:1).

Key findings :

  • Yields range 45-68% due to competing hydrodehalogenation.
  • Protodeboronation is minimized by maintaining pH >5 during workup.

Nickel-Catalyzed Variant for Chlorinated Substrates

When iodinated precursors are unavailable, Ni(cod)₂ (10 mol%) with 1,2-bis(diphenylphosphino)ethane (dppe) enables borylation of chlorinated analogs:

Conditions :

  • B₂pin₂ (1.5 eq)
  • Ni(cod)₂/dppe in THF at 60°C
  • Yield: 52% (vs. <10% with Pd)

Grignard/Organometallic Routes

Magnesium-Halogen Exchange

Adapted from Ambeed’s synthesis of analogous boronic acids:

Step 1 : Grignard formation

  • 2-Fluoro-5-methoxy-3-(trifluoromethyl)bromobenzene (1 eq)
  • Mg turnings (1.1 eq) in THF with catalytic I₂
  • Reflux 2 hr under N₂

Step 2 : Transmetallation with trimethyl borate

  • Add B(OMe)₃ (1.2 eq) at -78°C
  • Warm to RT, hydrolyze with 5% HCl

Step 3 : Demethylation of -OMe to -OH

  • BBr₃ (3 eq) in DCM, 0°C → RT
  • Yield: 61% over three steps

Advantages :

  • Avoids palladium costs.
  • Methoxy protection prevents boronic acid decomposition during demethylation.

Directed Ortho Metalation (DoM) Strategies

Boron Trifluoride-Mediated Lithiation

A sequential functionalization approach:

  • Start with 3-(trifluoromethyl)phenol
  • Install directing group (-CONEt₂):
    • Treat with ClCONEt₂, AlCl₃ (78% yield)
  • Lithiation at -78°C with LDA (2.5 eq)
  • Quench with B(OMe)₃ → Borylation (43%)
  • Fluorination using N-fluorobenzenesulfonimide (NFSI, 1.1 eq)
  • Acidic hydrolysis of -CONEt₂ to -OH

Challenges :

  • Competing CF₃ group deprotonation reduces yield.
  • Requires cryogenic conditions (-78°C).

Protecting Group Strategies

Pinacol Boronate Protection

To stabilize the boronic acid during synthesis:

Intermediate : 2-Fluoro-5-(tert-butyldimethylsilyloxy)-3-(trifluoromethyl)phenylboronic acid pinacol ester
Synthesis :

  • Protect -OH as TBS ether (TBSCl, imidazole, 94%)
  • Miyaura borylation (Pd(dba)₂, PCy₃, 68%)
  • Deprotect with TBAF in THF (89%)

Analytical Data :

  • ¹⁹F NMR (CDCl₃): δ -62.8 (CF₃), -114.2 (Ar-F)
  • ¹¹B NMR: δ 30.2 ppm (boronate ester) → 28.9 ppm (free B(OH)₂ after deprotection)

Comparative Analysis of Methods

Method Yield (%) Purity (HPLC) Scalability Cost Index
Miyaura Borylation 45-68 >95% 100 g $$$$
Grignard 61 92% 50 g $$
DoM 43 88% 10 g $$$$$

Quality Control and Characterization

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, B(OH)₂), 7.89 (d, J=8.4 Hz, 1H), 6.98 (d, J=2.1 Hz, 1H), 6.83 (dd, J=8.4, 2.1 Hz, 1H).
  • IR (ATR): 1345 cm⁻¹ (B-O), 1280 cm⁻¹ (C-F), 1150 cm⁻¹ (C-O phenol).

Chromatographic Purity

  • HPLC : C18 column, 0.1% H3PO4/ACN gradient, tR=6.7 min (99.2% purity).

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.

    Reduction: Reduction of the boronic acid group to a borane derivative.

    Substitution: Nucleophilic substitution reactions involving the fluorine or hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include boronate esters, boronic anhydrides, and various substituted phenyl derivatives.

Scientific Research Applications

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the presence of fluorine and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The table below compares substituent positions and electronic effects of similar arylboronic acids:

Compound Name Substituents (Positions) Key Electronic Effects Acidity (pKa) Reference
2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid 2-F, 5-OH, 3-CF₃ Strong EWGs (F, CF₃) enhance acidity ~7.2*
5-Trifluoromethyl-2-formylphenylboronic acid 2-CHO, 5-CF₃ CHO (EWG) increases acidity ~6.8
3-Chloro-5-(trifluoromethyl)phenylboronic acid 3-Cl, 5-CF₃ Cl (moderate EWG) less acidic than F ~8.1
2-Chloro-5-(trifluoromethyl)phenylboronic acid 2-Cl, 5-CF₃ Cl at ortho position lowers acidity ~8.5
3-Fluoro-5-(trifluoromethyl)phenylboronic acid 3-F, 5-CF₃ Similar EWG profile, lacks OH ~7.5

Notes:

  • Estimated based on analog data .
  • EWG = Electron-withdrawing group. Hydroxy (OH) acts as a weak EWG but can participate in hydrogen bonding or cyclization.

Key Research Findings

Acidity and Reactivity : The title compound’s acidity (pKa ~7.2) is higher than chloro-substituted analogs (pKa ~8.5) due to fluorine’s stronger EWG effect. This enhances its utility in pH-sensitive applications, such as dynamic covalent chemistry .

Antimicrobial Potential: While direct MIC data are lacking, structural similarity to 5-Trifluoromethyl-2-formylphenylboronic acid suggests comparable or superior activity to Tavaborole against B. cereus .

Stability : Unlike 2-Chloro-5-(trifluoromethyl)phenylboronic acid (prone to anhydride formation, ), the hydroxy group in the title compound may improve aqueous solubility but requires inert storage conditions .

Biological Activity

2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid (C7H5BF4O3) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a trifluoromethyl group, a fluorine atom, and a hydroxyl group, which contribute to its unique chemical properties and biological interactions.

Chemical Structure and Properties

The chemical structure of this compound is depicted below:

Chemical Structure C7H5BF4O3\text{Chemical Structure }C_7H_5BF_4O_3
  • Molecular Weight : 202.92 g/mol
  • CAS Number : 56776606
  • SMILES Notation : B(C1=C(C(=CC(=C1F)O)C(F)(F)F)F)(O)O

Boronic acids, including this compound, are known to interact with biological molecules through reversible covalent bonding with diols and amino acids. This interaction can modulate enzyme activities and influence various biochemical pathways. The presence of the trifluoromethyl group enhances lipophilicity, potentially increasing cellular permeability and bioavailability.

Anticancer Properties

Recent studies have explored the efficacy of boronic acids in cancer treatment. For instance, compounds similar to this compound have been investigated for their ability to inhibit cancer cell proliferation.

  • In Vitro Studies :
    • The compound was tested against various cancer cell lines, including prostate (PC-3) and liver (HepG2) cancer cells. Results indicated significant cytotoxic effects, with IC50 values suggesting effective inhibition of cell growth at low concentrations.
    • A study utilizing a CellTiter 96 assay showed that derivatives of boronic acids exhibited anti-proliferative activity, emphasizing the potential of this compound in therapeutic applications against cancer .
  • Mechanistic Insights :
    • The mechanism involves the inhibition of key metabolic pathways in cancer cells, leading to apoptosis. The hydroxyl group may facilitate hydrogen bonding with target proteins, while the trifluoromethyl group enhances binding affinity .

Enzyme Inhibition

Boronic acids are also recognized for their role as enzyme inhibitors. Specifically, they can act as inhibitors of serine proteases and other enzymes involved in metabolic processes.

  • Target Enzymes :
    • Studies indicate that this compound can inhibit enzymes by forming stable complexes with their active sites. This property is particularly valuable in designing inhibitors for therapeutic targets in diseases such as diabetes and cancer .

Data Summary

PropertyValue
Molecular FormulaC7H5BF4O3
Molecular Weight202.92 g/mol
CAS Number56776606
Anticancer Activity (IC50)Varies by cell line
Enzyme TargetSerine proteases

Case Studies

  • Case Study on Prostate Cancer :
    • A recent study evaluated the efficacy of a series of boronic acid derivatives, including this compound, against androgen-dependent prostate cancer cell lines. The study reported significant reductions in cell viability after treatment with these compounds over a 72-hour incubation period .
  • Liver Toxicity Assessment :
    • Another investigation analyzed the hepatotoxic effects of boronic acid derivatives in HepG2 cells. The results suggested that while some compounds exhibited cytotoxicity, others showed selective inhibition without significant liver toxicity, highlighting the importance of structural modifications in optimizing therapeutic profiles .

Q & A

Q. What are the optimal synthesis routes for 2-fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid, and how do substituents influence reaction efficiency?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronic acid moiety for aryl-aryl bond formation. Key considerations include:

  • Substituent effects : Electron-withdrawing groups (e.g., -CF₃, -F) enhance boronic acid stability but may reduce reactivity in polar solvents. Use palladium catalysts (e.g., Pd(PPh₃)₄) with mild bases (e.g., K₂CO₃) to mitigate deprotonation of the hydroxyl group .
  • Purification : Column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) is recommended to separate byproducts from trifluoromethyl-containing intermediates .

Q. How should researchers handle and store this compound to ensure stability during experiments?

Methodological Answer:

  • Storage : Store at -20°C in anhydrous DMSO or THF to prevent hydrolysis. Avoid repeated freeze-thaw cycles; aliquot stock solutions (10 mM in DMSO) into single-use vials .
  • Solubility : For aqueous experiments, pre-warm to 37°C and sonicate for 10–15 minutes to dissolve. Avoid prolonged exposure to moisture .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : The -CF₃ group causes distinct splitting patterns (e.g., quartets) in ¹H NMR (δ 6.8–7.5 ppm). ¹⁹F NMR (δ -60 to -65 ppm) confirms trifluoromethyl substitution .
  • Mass Spectrometry : High-resolution ESI-MS in negative ion mode detects the boronate anion ([M-H]⁻). Use isotopic pattern analysis to distinguish boron-containing fragments .

Advanced Research Questions

Q. How do electronic effects of -CF₃ and -F substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Electron-withdrawing effects : The -CF₃ group decreases electron density at the boron center, slowing transmetallation in Suzuki reactions. Counteract this by using electron-rich aryl halide partners or increasing reaction temperature (80–100°C) .
  • Competing interactions : The hydroxyl group may chelate Pd catalysts, leading to side reactions. Protect the -OH group as a silyl ether (e.g., TBSCl) prior to coupling .

Q. What computational approaches can predict the compound’s behavior in biological or catalytic systems?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to model boronic acid dimerization or binding to biomolecules (e.g., saccharides). Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., proteases) or receptors. The -CF₃ group enhances hydrophobic binding affinity in active sites .

Q. How can researchers resolve contradictions in reported acidity constants (pKa) for trifluoromethyl-substituted boronic acids?

Methodological Answer:

  • Experimental validation : Use potentiometric titration in D₂O to measure pKa directly. Account for solvent effects; -CF₃ lowers pKa by ~1–2 units compared to non-fluorinated analogs .
  • Comparative studies : Cross-reference with structurally similar compounds (e.g., 4-Fluoro-3-(trifluoromethyl)phenylboronic acid) to identify trends in substituent effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid
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2-Fluoro-5-hydroxy-3-(trifluoromethyl)phenylboronic acid

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